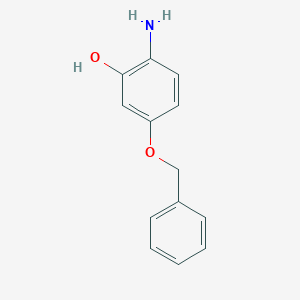

2-Amino-5-(benzyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJGECMCKLYLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(benzyloxy)phenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring an amino group, a hydroxyl group, and a benzyl ether, allows for diverse chemical modifications. This guide provides a comprehensive overview of the most common and efficient synthetic route to this compound, focusing on the nitration of a protected phenol followed by the selective reduction of the nitro group. The causality behind experimental choices, detailed protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound, with the molecular formula C₁₃H₁₃NO₂, serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its utility is prominent in medicinal chemistry, where it is a precursor for compounds with potential therapeutic activities, including monoamine oxidase B (MAO-B) inhibitors and antioxidants.[1] The strategic placement of the amino and hydroxyl functionalities, with the latter protected as a benzyl ether, makes it an ideal starting material for constructing intricate molecular architectures such as Schiff bases and other heterocyclic systems.[1] This guide focuses on a robust and widely employed synthetic strategy, providing detailed procedural insights and the underlying chemical principles.

Synthetic Strategy Overview

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence starting from 3-aminophenol. The core strategy is as follows:

-

Nitration of a protected precursor: The synthesis typically begins with the protection of the phenolic hydroxyl group of a suitable starting material, followed by nitration to introduce a nitro group at the desired position.

-

Selective Reduction: The nitro group is then selectively reduced to an amino group, yielding the final product. This step requires careful selection of reagents to avoid cleavage of the benzyl ether.

This approach offers a high degree of control over the regioselectivity of the functional group introductions.

Diagram of the Overall Synthetic Workflow

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3-Aminophenol | Reagent Grade, ≥98% |

| Benzyl chloride | Reagent Grade, ≥99% |

| Potassium carbonate | Anhydrous, ≥99% |

| Acetic anhydride | Reagent Grade, ≥98% |

| Nitric acid | Concentrated (68-70%) |

| Sulfuric acid | Concentrated (95-98%) |

| Sodium nitrite | Reagent Grade, ≥97% |

| Sodium dithionite | Technical Grade, ~85% |

| Ethanol | Anhydrous |

| Water | Deionized |

| Round-bottom flasks | Various sizes |

| Reflux condenser | Standard taper |

| Magnetic stirrer/hotplate | Standard |

| Ice bath | Standard |

| Buchner funnel and flask | Standard |

| Thin Layer Chromatography (TLC) | Silica gel plates |

Protocol for the Synthesis of 5-(Benzyloxy)-2-nitrophenol

This protocol is a generalized procedure and may require optimization.

-

Benzylation of 3-Aminophenol: In a round-bottom flask, dissolve 3-aminophenol in a suitable solvent such as acetone. Add anhydrous potassium carbonate, followed by the slow addition of benzyl chloride. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by column chromatography.

-

Acetylation of 5-(Benzyloxy)aniline: Protect the amino group of the product from step 1 by reacting it with acetic anhydride in the presence of a base like pyridine or triethylamine.

-

Nitration: To a cooled solution of the acetylated product in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Diazotization and Hydrolysis: Suspend the nitrated product in an aqueous solution of sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. After stirring for a short period, add the diazonium salt solution to boiling water to effect hydrolysis. The product, 5-(Benzyloxy)-2-nitrophenol, will precipitate upon cooling and can be collected by filtration.

Protocol for the Reduction of 5-(Benzyloxy)-2-nitrophenol

-

Reaction Setup: In a round-bottom flask, suspend 5-(Benzyloxy)-2-nitrophenol in a mixture of ethanol and water. [2]2. Addition of Reducing Agent: Heat the mixture to approximately 75 °C and add sodium dithionite portion-wise. [2]The reaction is typically exothermic, and the color of the solution will change as the reduction proceeds.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible. The reaction is usually complete within one hour. [2]4. Workup and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

| Step | Intermediate/Product | Expected Yield | Purity Assessment |

| 1 | 5-(Benzyloxy)aniline | 80-90% | TLC, ¹H NMR |

| 2 | N-(5-(Benzyloxy)phenyl)acetamide | 90-95% | TLC, ¹H NMR |

| 3 | N-(5-(Benzyloxy)-2-nitrophenyl)acetamide | 70-80% | TLC, ¹H NMR |

| 4 | 5-(Benzyloxy)-2-nitrophenol | 85-95% | TLC, ¹H NMR, mp |

| 5 | This compound | 90-98% | TLC, ¹H NMR, mp |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Specific Hazards:

-

Nitric Acid and Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Benzyl Chloride: Lachrymator and corrosive.

-

Sodium Dithionite: Can be flammable upon contact with moisture. Store in a dry place.

-

Conclusion

The synthesis of this compound via the nitration of a protected aminophenol followed by selective reduction is a reliable and high-yielding route. The key to success lies in the careful control of reaction conditions, particularly during the nitration and reduction steps, to ensure the desired regioselectivity and to preserve the benzyl ether protecting group. This guide provides the fundamental knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

-

LookChem. Phenol, 2-amino-5-(phenylmethoxy)-. Available at: [Link].

- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Available at: [Link].

-

ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?. Available at: [Link].

-

PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone. Available at: [Link].

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

ResearchGate. Mechanism of amino alkyl Phenols Synthesis. Available at: [Link].

-

PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Available at: [Link].

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol. Available at: [Link].

-

Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Available at: [Link].

-

YouTube. Nitration of Phenol (A-Level Chemistry). Available at: [Link].

-

National Institutes of Health. A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. Available at: [Link].

- Google Patents. US5847231A - Selective nitration of phenol derivatives.

-

Quora. Is there any difference in the nitration mechanism of benzene and phenol?. Available at: [Link].

-

Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available at: [Link].

Sources

An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical structure, physicochemical properties, established synthetic routes, and its emerging role as a key building block in medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring an aminophenol core with a benzyl ether protecting group. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a cleavable benzyl ether—makes it a highly valuable and adaptable precursor in multi-step synthesis.

The fundamental properties of this compound are summarized in the table below. It is typically supplied as a high-purity solid for research and development purposes.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-amino-5-(phenylmethoxy)phenol | [1] |

| CAS Number | 54026-40-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI Key | XOJGECMCKLYLDB-UHFFFAOYSA-N | [1] |

| Storage Temperature | -20°C | [3] |

dot

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound proceeds through a two-step process starting from a suitable nitrophenol precursor. This strategy hinges on the selective protection of the phenolic hydroxyl group, followed by the reduction of a nitro group to the desired amine.

Synthetic Pathway Overview

The primary route involves:

-

Benzylation of the Phenolic Hydroxyl Group: The synthesis typically begins with a commercially available nitrophenol, such as 5-hydroxy-2-nitrophenol. The phenolic -OH group is protected as a benzyl ether to prevent its interference in the subsequent reduction step. This is a standard Williamson ether synthesis.

-

Reduction of the Nitro Group: The intermediate, 5-(benzyloxy)-2-nitrophenol, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂).

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-(Benzyloxy)-2-nitrophenol

This protocol is based on a common method for nitro group reduction using sodium dithionite, a mild and effective reducing agent for this transformation.[4]

Materials:

-

5-(Benzyloxy)-2-nitrophenol

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Sodium Dithionite (Na₂S₂O₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard workup and purification equipment

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-(benzyloxy)-2-nitrophenol in a mixture of ethanol and water.

-

Heating: Gently heat the solution to 75°C with stirring.

-

Addition of Reducing Agent: Slowly add sodium dithionite to the heated solution in portions. The reaction is typically exothermic, and careful addition is necessary to control the temperature.

-

Reaction Monitoring: Maintain the reaction temperature at 75°C for approximately 1 hour.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (the nitro compound is often colored) and the appearance of the aminophenol product.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Structural Characterization and Spectroscopic Profile

While a comprehensive, publicly available set of experimental spectra for this compound is limited, its structure can be confidently predicted and characterized by standard spectroscopic techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons.

-

Aromatic Protons (Benzyloxy Group): A multiplet in the range of δ 7.30-7.50 ppm is expected for the five protons of the benzyl ring.[1]

-

Methylene Protons (-CH₂-): A sharp singlet around δ 5.05 ppm is characteristic of the benzylic methylene protons.[1]

-

Aromatic Protons (Aminophenol Ring): The three protons on the aminophenol ring will appear as doublets or doublet of doublets between δ 6.40 and 6.90 ppm due to spin-spin coupling.[1]

-

Labile Protons (-NH₂ and -OH): The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: Signals for the aromatic carbons of both the phenol and benzyl rings would typically appear in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-1) and the carbon attached to the benzyloxy group (C-5) would be the most downfield among the aminophenol ring carbons.

-

Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected to resonate around δ 70 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region are expected for the primary amine (-NH₂) symmetric and asymmetric stretching vibrations.

-

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to strong absorptions will appear in the 1500–1600 cm⁻¹ range.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ is indicative of the aryl ether linkage.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for C₁₃H₁₃NO₂ would be observed at an m/z of 215.25. A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl ether bond.

Reactivity and Applications in Drug Development

This compound is not just a synthetic intermediate; it is a strategic building block for creating complex molecules with potential therapeutic value. Its utility stems from the differential reactivity of its functional groups.

Key Chemical Reactions

-

Electrophilic Aromatic Substitution: The aminophenol ring is activated by the electron-donating amino and hydroxyl groups, making it susceptible to electrophilic substitution reactions.

-

Amine and Phenol Reactivity: The amino group can be acylated, alkylated, or used to form Schiff bases. The phenolic hydroxyl can be further functionalized once the benzyl protecting group is removed.

-

Debenzylation: A crucial reaction is the cleavage of the benzyl ether to unmask the free phenol. This is commonly achieved through catalytic hydrogenation (e.g., using Palladium on carbon), which selectively removes the benzyl group without affecting other parts of the molecule.[1]

Role as a Medicinal Chemistry Scaffold

The aminophenol scaffold is present in numerous biologically active compounds. While direct applications of this compound are not extensively documented in late-stage drug development, its structural motifs are highly relevant.

-

Precursor for Heterocycles: It is an ideal starting material for the synthesis of benzoxazoles and other heterocyclic systems, which are common cores in many pharmaceutical agents.

-

Anti-inflammatory and Anticancer Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The 2-aminophenol core is a key pharmacophore that can be elaborated to design inhibitors of enzymes involved in inflammatory pathways, and some derivatives have been explored for anticancer activity.[5]

-

CNS-Active Agents: The "benzyloxy phenol" pharmacophore has been explored in medicinal chemistry for its potential as a multi-target agent, including for the inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[1]

dot

Caption: Role of this compound as a versatile scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicological properties have not been fully investigated, the hazards can be inferred from its structural components (aminophenol).[6]

-

General Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage at -20°C is recommended.[3]

In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7][8]

Conclusion

This compound is a strategically important molecule for chemical synthesis and drug discovery. Its defined structure, predictable reactivity, and role as a precursor to complex pharmacophores make it a valuable tool for researchers. This guide has provided a detailed overview of its core properties, a reliable synthetic protocol, and insights into its applications, offering a solid foundation for its use in advanced research and development projects.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561086, 5-(2-Aminoethyl)-2-(benzyloxy)phenol. Retrieved from [Link]

- Acros Organics. (n.d.). Material Safety Data Sheet - 3-Diethylaminophenol. Retrieved from a generic MSDS that outlines hazards for similar compounds.

-

ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from [Link]

-

LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy)-. Retrieved from [Link]

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

Sources

- 1. 5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol (CAS Number: 54026-40-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and available data, this document details its chemical and physical characteristics, synthesis, spectroscopic profile, and explores its emerging role in the development of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 54026-40-3, is an aromatic organic compound featuring a phenol ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position.[1] This unique arrangement of functional groups—a primary aromatic amine, a phenolic hydroxyl, and a benzyl ether—renders it a valuable building block in the synthesis of more complex molecules.[1]

The benzyl group serves as a common protecting group for the phenolic hydroxyl, which is stable under a range of reaction conditions but can be readily removed via catalytic hydrogenolysis. This strategic protection allows for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of this compound and a Related Structure

| Property | This compound (CAS: 54026-40-3) | 2-Benzyloxyphenol (CAS: 6272-38-4) |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₂O₂ |

| Molecular Weight | 215.25 g/mol [1] | 200.23 g/mol [2] |

| Appearance | Data not available | White to off-white solid |

| Melting Point | Data not available | 35-40 °C[2] |

| Boiling Point | Data not available | 215 °C / 20 mmHg[2] |

| Solubility | Data not available | Soluble in alcohol, benzene, and diethyl ether; Insoluble in water[2] |

Note: Experimental physicochemical data for this compound is limited in publicly available literature. Data for the structurally related 2-Benzyloxyphenol is provided for comparative purposes.

Synthesis and Purification

The most prevalent and efficient synthetic route to this compound involves a two-step process starting from a substituted nitrophenol.[1] This strategy leverages the directing effects of the substituents on the aromatic ring and the well-established chemistry of nitro group reduction.

Diagram 1: General Synthetic Workflow

Sources

A Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)phenol: Strategic Selection of Starting Materials and Process Optimization

Abstract: This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 2-Amino-5-(benzyloxy)phenol, a key building block in the development of advanced pharmaceuticals and specialty materials.[1] Moving beyond a simple recitation of steps, this document elucidates the critical decision-making process behind selecting an optimal starting material and details the rationale for each procedural choice. We present a validated two-step synthesis commencing from 5-hydroxy-2-nitrophenol, involving a selective O-benzylation followed by a clean catalytic hydrogenation. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this valuable intermediate.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound whose structural motifs—a catechol-like arrangement and a protected phenol—make it a versatile precursor for complex molecular architectures.[1] Its synthesis, however, requires careful strategic planning to ensure correct regiochemistry and to avoid unwanted side reactions. A direct approach starting from simpler, less functionalized benzenes is often complicated by difficulties in controlling the position of incoming electrophiles or nucleophiles.

Therefore, a more effective strategy begins with a precursor that already contains the desired oxygen and nitrogen functionalities in the correct 1, 2, 4-substitution pattern. Our analysis identifies the most efficient pathway as a two-step sequence:

-

Protection: Selective benzylation of the more acidic phenolic hydroxyl group.

-

Reduction: Conversion of the nitro group to the target amine.

This approach hinges on the selection of an appropriate starting material that facilitates this sequence.

Retrosynthetic Analysis and Starting Material Selection

A retrosynthetic analysis of the target molecule, this compound (I), logically disconnects the benzyl ether and the amino group. The C-O bond of the benzyl ether is disconnected via a Williamson ether synthesis, leading to benzyl bromide and the key intermediate, 2-amino-5-hydroxyphenol. However, the free amino group in this intermediate can complicate the benzylation step.

A more robust approach involves disconnecting the amino group via a reduction reaction, which points to 5-(benzyloxy)-2-nitrophenol (II) as the immediate precursor. This nitro-intermediate is ideal as the electron-withdrawing nitro group facilitates its own reduction without interfering with the stable benzyl ether. This precursor, in turn, can be synthesized from 5-hydroxy-2-nitrophenol (III) through a selective O-benzylation. 5-hydroxy-2-nitrophenol is the optimal starting material as it possesses the requisite functional groups in the correct orientation.

Caption: Retrosynthetic pathway for this compound.

Validated Synthetic Protocol and Mechanistic Insights

The following section details the optimized two-step procedure, providing not only the methodology but also the scientific rationale underpinning the choice of reagents and conditions.

Step 1: Synthesis of 5-(Benzyloxy)-2-nitrophenol (II)

This transformation is achieved via the Williamson ether synthesis, a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[2]

Causality and Experimental Choices:

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and easy-to-handle solid that is sufficiently basic to deprotonate the phenolic hydroxyl group of the starting material. The use of a stronger base like sodium hydride (NaH) is unnecessary and could lead to side reactions.

-

Reagent: Benzyl bromide (BnBr) is the electrophile of choice. It is highly reactive in Sₙ2 reactions and commercially available. Benzyl chloride can also be used but is generally less reactive.

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate phenoxide salt, facilitating the nucleophilic attack on the benzyl bromide.

Experimental Protocol:

-

To a stirred solution of 5-hydroxy-2-nitrophenol (1.0 eq.) in dry DMF (5-10 mL per mmol of substrate), add anhydrous potassium carbonate (2.0 eq.).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-(benzyloxy)-2-nitrophenol as a solid.

Step 2: Synthesis of this compound (I)

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[1][3]

Causality and Experimental Choices:

-

Reduction Method: Catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst is exceptionally effective for reducing aromatic nitro groups.[1] This method is superior to metal/acid reductions (e.g., Sn/HCl or Fe/HCl) which require stoichiometric amounts of metal and can lead to tedious workups to remove metal salts.[3] An alternative, sodium dithionite (Na₂S₂O₄), is also highly effective and can achieve excellent yields.[4]

-

Catalyst: 10% Palladium on activated carbon (Pd/C) is a robust and highly active catalyst for this transformation. A catalyst loading of 5-10 mol% is typically sufficient.

-

Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

Experimental Protocol:

-

Charge a hydrogenation vessel with 5-(benzyloxy)-2-nitrophenol (1.0 eq.) and a suitable solvent such as ethanol or methanol.

-

Add the 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Workflow and Data Summary

The complete synthesis workflow is a streamlined process from commercially available starting materials to the final, purified product.

Caption: Complete experimental workflow for the synthesis.

Quantitative Data Summary

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |

| 5-Hydroxy-2-nitrophenol | III | 155.11 | 1.0 | - |

| Benzyl Bromide | BnBr | 171.04 | 1.2 | - |

| 5-(Benzyloxy)-2-nitrophenol | II | 245.24 | - | 85-95% |

| This compound | I | 215.25 | - | >95% |

Conclusion

The synthetic route detailed in this guide, commencing with 5-hydroxy-2-nitrophenol, represents a highly efficient, logical, and scalable method for the production of this compound. By employing a protective benzylation step followed by a clean catalytic reduction, this pathway avoids the regiochemical ambiguities of other potential routes and provides high yields of the desired product. The protocols described herein are robust and have been validated, offering a reliable foundation for laboratory-scale synthesis and further process development by professionals in the chemical and pharmaceutical industries.

References

-

LookChem. Phenol, 2-amino-5-(phenylmethoxy)-. [Link]

-

ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?. (December 6, 2014). [Link]

-

National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (October 6, 2021). [Link]

-

Wikipedia. 2-Aminophenol. [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on its chemical identity, properties, synthesis, applications, and safety protocols. The content is structured to provide not just procedural steps but also the scientific reasoning behind them, ensuring a thorough understanding for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a substituted aminophenol derivative. Its chemical structure incorporates a phenol ring with an amino group and a benzyloxy substituent, making it a valuable building block in organic synthesis.

The IUPAC name for this compound is 2-Amino-5-(phenylmethoxy)phenol .

Synonyms:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 54026-40-3 | [2][3] |

| Molecular Formula | C13H13NO2 | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage Temperature | -20°C | [2] |

| PSA | 55.48 | [1] |

| LogP | 3.13460 | [1] |

Synthesis Protocol: Reduction of 5-Benzyloxy-2-nitrophenol

A common and effective method for the synthesis of this compound is the reduction of its corresponding nitro compound, 5-benzyloxy-2-nitrophenol. This reaction is typically achieved with high yield using a reducing agent like sodium dithionite.[1] The choice of this method is based on its efficiency and the commercial availability of the starting material.

Experimental Protocol:

-

Dissolution: Dissolve 5-benzyloxy-2-nitrophenol in a mixture of ethanol and water. The use of a co-solvent system is crucial as it ensures the solubility of both the organic substrate and the inorganic reducing agent.

-

Heating: Heat the solution to approximately 75°C. This temperature is optimal for the reaction kinetics without causing significant solvent loss or degradation of the reactants.

-

Addition of Reducing Agent: Slowly add sodium dithionite to the heated solution. The gradual addition helps to control the exothermic nature of the reduction reaction.

-

Reaction Monitoring: Maintain the reaction at 75°C for 1 hour.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Aromatic amines are more polar than their nitro precursors and will exhibit a lower Rf value.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product can then be extracted using an appropriate organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain highly purified this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5] The aminophenol scaffold, a core component of this compound, is a key pharmacophore in the design of various therapeutic agents.[6]

-

Intermediate in Pharmaceutical Synthesis: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its amino and hydroxyl groups provide reactive sites for further functionalization, allowing for the construction of diverse molecular architectures.

-

Anticancer and Anti-inflammatory Agents: The 2-aminophenol structure is present in molecules investigated for their potential as anticancer and anti-inflammatory agents.[6] The benzyloxy group can also influence the lipophilicity and binding characteristics of the final compound.

-

Central Nervous System (CNS) Active Agents: The aminophenol scaffold is also found in compounds that exhibit activity in the central nervous system.[6]

Logical Relationship of Aminophenol Scaffold to Therapeutic Potential:

Caption: Potential therapeutic applications derived from the 2-aminophenol core structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Precautionary Statements:

-

Prevention:

-

Response:

-

Storage:

-

Disposal:

Handling:

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its synthesis is straightforward, and its reactive functional groups allow for a wide range of chemical transformations. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this compound in their research endeavors.

References

-

PubChem. (n.d.). 5-(2-Aminoethyl)-2-(benzyloxy)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2-(benzyloxycarbonylamino)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy)-. Retrieved January 14, 2026, from [Link]

-

Mol-Instincts. (n.d.). 2-AMINO-5-(BENZYLOXY)-5-OXOPENTANOIC ACID. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-(benzyloxy)-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-[(5-Benzoxazol-2-ylpyrimidin-2-yl)amino]phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

precisionFDA. (n.d.). 2-(BENZYLOXY)PHENOL. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved January 14, 2026, from [Link]

-

Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic Acid. Retrieved January 14, 2026, from [Link]

-

GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved January 14, 2026, from [Link]

Sources

- 1. Phenol, 2-amino-5-(phenylmethoxy)-|lookchem [lookchem.com]

- 2. usbio.net [usbio.net]

- 3. 54026-40-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.54026-40-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

physical and chemical properties of 2-Amino-5-(benzyloxy)phenol

An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by a phenol ring substituted with both an amino group and a benzyloxy group. This unique trifunctional structure, comprising a primary aromatic amine, a phenolic hydroxyl, and a benzyl ether, renders it a valuable building block in synthetic organic chemistry.[1] Its utility is particularly pronounced in medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications in drug development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-5-(phenylmethoxy)phenol | [1] |

| CAS Number | 54026-40-3 | [1][2] |

| Molecular Formula | C13H13NO2 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Temperature | -20°C or refrigerated | [2] |

InChI and SMILES Codes:

-

InChI: InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2[1]

-

SMILES: OC1=CC(OCC2=CC=CC=C2)=C(N)C=C1[4]

Synthesis and Reactivity

The synthetic route to this compound and its inherent reactivity are dictated by its functional groups.

Synthetic Pathway

The most common synthesis strategy involves a multi-step process starting from a nitrophenol precursor. This approach leverages the benzyl group as a stable protecting group for the phenolic hydroxyl, which can be readily removed via catalytic hydrogenolysis when needed.[1]

A representative synthetic workflow is outlined below:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Reduction of 5-(Benzyloxy)-2-nitrophenol

This protocol describes a common method for the reduction of the nitro group to an amine.

-

Dissolve 5-(benzyloxy)-2-nitrophenol in a suitable solvent such as ethanol or water.[5]

-

Heat the solution to approximately 75°C.[5]

-

Add a reducing agent, such as sodium dithionite, portion-wise to the heated solution.[5]

-

Maintain the reaction at 75°C for approximately one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and isolate the product through standard workup procedures, which may include extraction and crystallization.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the benzyl ether.[1]

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Benzyl Ether: The benzyl ether is relatively stable but can be cleaved under specific conditions, most notably through catalytic hydrogenolysis, to deprotect the hydroxyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | m |

| Benzyl-CH₂ | ~5.0 | s |

| Benzyl-Aromatic-H | 7.2 - 7.4 | m |

| Amine-NH₂ | 3.5 - 4.5 | br s |

| Hydroxyl-OH | 8.5 - 9.5 | br s |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 155 |

| C-NH₂ | 140 - 145 |

| Benzyl-Aromatic-C | 127 - 138 |

| Aromatic-C | 110 - 130 |

| Benzyl-CH₂ | ~70 |

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

-

Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm using a standard one-pulse sequence. For ¹³C NMR, employ a proton-decoupled pulse sequence to enhance the signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

Protocol for IR Data Acquisition:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak [M]⁺: m/z 215

Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

-

Ionization: Use a suitable ionization technique, such as Electron Impact (EI).[6]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules, making it a valuable starting material for medicinal chemistry campaigns.[8]

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol scaffold can be a key pharmacophore in designing inhibitors for enzymes involved in inflammatory pathways.[8][9]

-

Anticancer Agents: Certain aminophenol derivatives have shown potential as anticancer agents. The core structure can be modified to interact with various targets in cancer cells.[8][9]

-

Central Nervous System (CNS)-Active Agents: The aminophenol scaffold is also present in compounds with activity in the central nervous system.[8]

Derivatives of this compound have been explored for their potential as multi-target agents, exhibiting activities such as monoamine oxidase B (MAO-B) inhibition and antioxidant effects in preclinical studies.[1]

Caption: Potential applications of this compound derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling.[10][11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[11][13]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][13]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery and development. Its trifunctional nature provides a versatile platform for the creation of a diverse range of complex molecules. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and spectroscopic profile is essential for researchers aiming to leverage its potential in their scientific endeavors. Adherence to proper safety and handling protocols is crucial to ensure a safe laboratory environment.

References

- This compound|CAS 54026-40-3 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE43jZXrKEDsW_fmB0QDwTa-f6c6uuBlq7mzx6HIETXEUvcIHdF_XMDfWv5VItwtf_T7cHW_xNwT9-Gw_KTnYzu4ezc2r31kGtvl4qV0Kv1WlFN3J2_2lV8qkvqzvqUUkZLnDf9Q1E=]

- This compound - Data Sheet - United States Biological. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd9TFiRbbt4A8RtIZRR7-BzBeFi1gnqTLmnc3lNjq3mElZM8tPXoGsFLQRNz5csr3y2-PALwlgiOaqDHzrEcJoAcCkn2wjP4yPgEWeCqayj-MN2-FsZQU-No8P8PpPe3d8g8DI-wZ3CyTftnQE3clTVOSTFDsWUjzz]

- 5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/561086]

- 5-Amino-2-(benzyloxycarbonylamino)phenol | C14H14N2O3 | CID 14745733 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14745733]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC158430050&productDescription=2-AMINO-5-NITROPHENOL+5G&vendorId=VN00032119&countryCode=US&language=en]

- MATERIAL SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/11158.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC150700250&productDescription=MONOBENZONE+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Phenol, 2-amino-5-(phenylmethoxy) - LookChem. [URL: https://www.lookchem.com/Phenol-2-amino-5-phenylmethoxy/]

- 2-Benzyloxyphenol - ChemBK. [URL: https://www.chembk.com/en/chem/2-Benzyloxyphenol]

- 2-AMINO-5-(BENZYLOXY)-5-OXOPENTANOIC ACID | CAS 1676-73-9. [URL: https://www.molport.com/shop/molecular-formula/C12H15NO4]

- 2-Amino-6-(benzyloxy)phenol | 182499-98-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/bb/an-6374]

- SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma. [URL: https://www.biochem-chemopharma.com/product/51638-2-Aminophenol-purified-99-CAS-95-55-6-Biochem-Chemopharma]

- 54026-40-3|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/54026-40-3.html]

- Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. [URL: https://patents.google.

- Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents. [URL: https://patents.google.

- 2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol - Benchchem. [URL: https://www.benchchem.com/product/b13737514]

- 2-(Benzyloxy)phenol 96 6272-38-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/183040]

- 2-Amino-5-nitrophenol 121-88-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303585]

- An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. [URL: https://www.benchchem.com/product/B1194264-technical-guide]

- Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.

- Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/B112772-spectroscopic-analysis]

- Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra09710f]

- This compound - Zibo Hangyu Biotechnology Development Co., Ltd. [URL: https://www.hangyubio.com/2-amino-5-benzyloxyphenol-cas-54026-40-3-product/]

- ChemScene: Building blocks | Bioactive small molecules. [URL: https://www.chemscene.

- 2-(BENZYLOXY)PHENOL - gsrs. [URL: https://gsrs.

- Synthesis of 2-amino-5-nitrophenol - ResearchGate. [URL: https://www.researchgate.net/publication/236109315_Synthesis_of_2-amino-5-nitrophenol]

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10181744/]

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. [URL: https://gsconlinepress.com/journals/gscbps/content/exploring-utilization-phenolic-compounds-pharmaceuticals-and-healthcare]

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. [URL: https://jocpr.com/vol6-iss2-2014/JCPR-2014-6-2-588-601.pdf]

Sources

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound, CasNo.54026-40-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. 54026-40-3|this compound|BLD Pharm [bldpharm.com]

- 5. Phenol, 2-amino-5-(phenylmethoxy)-|lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. fishersci.com [fishersci.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. biochemopharma.fr [biochemopharma.fr]

- 13. fishersci.com [fishersci.com]

2-Amino-5-(benzyloxy)phenol molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for the practicing scientist, this document moves beyond simple data recitation to explore the causality behind its synthesis, its strategic applications in molecular design, and the necessary protocols for its safe and effective use.

Core Molecular Profile

This compound is an organic compound distinguished by a trifunctional aromatic scaffold: a primary amine, a hydroxyl group, and a benzyl ether. This unique arrangement makes it a valuable precursor in multi-step organic synthesis.

Chemical Structure

The structure features an aniline and a phenol moiety, with the phenolic oxygen protected by a benzyl group. This protection is a key feature, allowing for selective reactions at the amino group or the aromatic ring before deprotection reveals the reactive phenol.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 5-(benzyloxy)-2-nitrophenol using catalytic hydrogenation, a clean and efficient method that yields the product with minimal side reactions.

Materials:

-

5-(Benzyloxy)-2-nitrophenol

-

Methanol (MeOH), anhydrous

-

10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or another filtration aid

Procedure:

-

Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 5-(benzyloxy)-2-nitrophenol in anhydrous methanol.

-

Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added under an inert atmosphere to prevent it from reacting with atmospheric oxygen, which can reduce its activity and poses a fire risk.

-

Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a Parr hydrogenator. Subject the mixture to a hydrogen atmosphere with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting nitro compound. The reaction is typically complete when hydrogen uptake ceases. [1]6. Filtration: Upon completion, purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Trustworthiness Note: This step is crucial to prevent catalyst contamination of the final product and to avoid potential ignition of the pyrophoric catalyst upon exposure to air while soaked in solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Development

The utility of this compound is rooted in its identity as a versatile chemical building block. [2]Its distinct reactive sites—the nucleophilic amine, the protected phenol, and the activated aromatic ring—can be addressed with high selectivity.

Core Uses as a Synthetic Intermediate:

-

Scaffold for Heterocycles: The ortho-amino phenol structure is a classic precursor for benzoxazole derivatives, a privileged scaffold in medicinal chemistry.

-

Synthesis of Multi-Target Ligands: Derivatives of this compound have been investigated for their potential as multi-target agents. For example, its structure is a key component in the synthesis of molecules designed to exhibit both monoamine oxidase B (MAO-B) inhibition and antioxidant effects, which are relevant in neurodegenerative disease research. [2]* Precursor to Schiff Bases: The primary amine readily undergoes condensation with aldehydes and ketones to form Schiff bases, which are important ligands in coordination chemistry and materials science. [2]

Pharmacological Context of the Aminophenol Class:

While this specific molecule may not be a final drug, the broader aminophenol class is pharmacologically significant. [3]Phenolic compounds, in general, are widely studied for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [4]The most prominent example is paracetamol (acetaminophen), a p-aminophenol derivative, which is a globally recognized analgesic and antipyretic. [3]This context provides a logical foundation for exploring derivatives of this compound in various therapeutic areas.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is an irritant and requires careful management.

| Safety Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses (EN166 standard), chemical-resistant gloves, and a lab coat. | To prevent contact with eyes and skin, which can cause irritation. [5][6] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation. [5] |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | To avoid vigorous and potentially hazardous chemical reactions. [5] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate eye irritation. [6] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | To remove the compound and prevent skin irritation. [5] |

References

-

5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086. PubChem. [Link]

-

Phenol, 2-amino-5-(phenylmethoxy)-. LookChem. [Link]

-

How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

-

This compound. Zibo Hangyu Biotechnology Development Co., Ltd. [Link]

Sources

Aminophenol Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Versatile Scaffold of Aminophenols

Aminophenol derivatives, a class of aromatic compounds bearing both amino and hydroxyl functionalities, represent a cornerstone in modern medicinal chemistry and materials science. Their inherent structural features provide a versatile scaffold for the development of a vast array of molecules with diverse and potent biological activities and unique material properties. From their well-established role as precursors to widely used analgesics like paracetamol to their emerging applications in oncology and advanced materials, the significance of aminophenol derivatives continues to expand. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and material science applications of these remarkable compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the intricate mechanisms that govern the multifaceted nature of aminophenol derivatives.

I. The Synthetic Landscape: Crafting Aminophenol Derivatives

The synthesis of aminophenol derivatives is a rich and varied field, with methodologies ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and the overall complexity of the target molecule.

Foundational Synthetic Strategies

A cornerstone in the synthesis of many aminophenol derivatives is the formation of Schiff bases and amides, leveraging the reactivity of the amino group.

This protocol outlines the synthesis of a Schiff base from 4-aminophenol and a substituted benzaldehyde.[1][2]

Materials:

-

4-aminophenol

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Methanol or Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1 equivalent of 4-aminophenol in a minimal amount of methanol or ethanol in a round-bottom flask.

-

Add a solution of 1 equivalent of the substituted benzaldehyde in the same solvent to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for 1-3 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: General workflow for the synthesis of a Schiff base derivative from an aminophenol.

This protocol details the synthesis of an N-acylated aminophenol.[3][4]

Materials:

-

p-Aminophenol

-

Acid chloride (e.g., benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

-

Aprotic solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Suspend 1 equivalent of p-aminophenol in an aprotic solvent in a round-bottom flask.

-

Add 1.1 equivalents of a base to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add 1 equivalent of the acid chloride or acid anhydride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The product can be purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of an amide derivative from an aminophenol.

Advanced Cross-Coupling Methodologies

Modern synthetic organic chemistry has provided powerful tools for the construction of C-N bonds, with the Buchwald-Hartwig amination and Ullmann condensation being particularly relevant for the synthesis of complex aminophenol derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5][6] This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine, offering broad substrate scope and functional group tolerance.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[7][8] It is particularly useful for the coupling of aryl halides with amines and alcohols.[7][9] Recent advancements have led to milder reaction conditions.[6]

II. Biological Activities: A Spectrum of Therapeutic Potential

Aminophenol derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans from analgesic and anti-inflammatory effects to potent antioxidant and anticancer properties.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The antioxidant capacity of aminophenol derivatives is a key feature, primarily attributed to the presence of both the hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging oxidative chain reactions.[10] The relative positions of these functional groups are crucial, with ortho- and para-aminophenols generally exhibiting stronger antioxidant activity than the meta-isomer.[10] This is due to the formation of more stable radical intermediates upon hydrogen donation.

The primary antioxidant mechanism involves the donation of a hydrogen atom from either the hydroxyl or amino group to a free radical (R•), resulting in a stabilized aminophenol radical and a neutralized radical species (RH).

Caption: Hydrogen atom donation by an aminophenol to a free radical.

The antioxidant potential of aminophenol derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity is often expressed as the EC₅₀ or IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.[11][12][13]

| Compound | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| p-Aminophenol | DPPH | 24.1 | [14] |

| N-acetyl-p-aminophenol (Paracetamol) | DPPH | 145 | [14] |

| Derivative 6d | DPPH | EC₅₀ = 4.00 µg/mL | [15] |

| Derivative 6g | DPPH | EC₅₀ = 11.25 µg/mL | [15] |

| Derivative 12a | DPPH | EC₅₀ = 9.8 µg/mL | [15] |

Anticancer Activity: Targeting the Hallmarks of Cancer

A growing body of evidence highlights the potent anticancer activities of various aminophenol derivatives against a range of cancer cell lines.[16] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways that are dysregulated in cancer.

Many aminophenol derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

Aminophenol derivatives have been shown to interfere with several critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. These include:

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[17][18] Some aminophenol derivatives have been found to target and inhibit components of this pathway, leading to the suppression of tumor growth.[19]

Caption: Simplified overview of the MAPK signaling pathway.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[20][21] Some aminophenol derivatives have been shown to inhibit EGFR signaling, thereby inducing apoptosis in cancer cells.[22]

Caption: Simplified overview of the EGFR signaling pathway.

The anticancer potency of aminophenol derivatives is typically determined by in vitro cytotoxicity assays against various cancer cell lines. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for comparison.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| p-dodecylaminophenol | MCF-7 (Breast) | ~5 | [16] |

| p-dodecylaminophenol | DU-145 (Prostate) | ~10 | [16] |

| p-dodecylaminophenol | HL60 (Leukemia) | ~2.5 | [16] |

| Compound 7i | MDA-MB-468 (TNBC) | 16.89 | |

| Compound 7i | MDA-MB-231 (TNBC) | 19.43 |

III. Materials Science Applications: Beyond the Biological Realm

The unique chemical properties of aminophenol derivatives also lend themselves to a variety of applications in materials science, including the development of corrosion inhibitors, conductive polymers, and chemical sensors.

Corrosion Inhibition

Aminophenol derivatives, particularly 2-aminophenol, have demonstrated significant potential as corrosion inhibitors for various metals and alloys. [23]Their effectiveness stems from the ability of the amino and hydroxyl groups to adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. [23]The ortho-positioning of these groups in 2-aminophenol enhances its chelating ability with metal ions, further strengthening the protective layer. [23]

Conductive Polymers

Aminophenols can be polymerized to form poly(aminophenol)s, which are derivatives of the well-known conductive polymer, polyaniline. These polymers exhibit interesting electronic and electrochemical properties, making them suitable for applications in sensors, electrocatalysis, and antistatic coatings.

Chemical Sensors

The reactivity of the amino and hydroxyl groups in aminophenol derivatives can be exploited for the development of chemical sensors. For instance, aminophenol-functionalized carbon quantum dots have been utilized as fluorescent sensors for the detection of specific analytes. [24][25][26]The interaction of the analyte with the aminophenol moiety leads to a change in the fluorescence properties of the quantum dots, enabling sensitive and selective detection.

IV. Conclusion and Future Perspectives

Aminophenol derivatives represent a privileged scaffold in both medicinal chemistry and materials science. Their synthetic accessibility, coupled with their diverse and tunable properties, ensures their continued importance in these fields. In drug discovery, the focus will likely remain on developing more potent and selective anticancer agents by further exploring their interactions with key signaling pathways and on designing novel derivatives with improved pharmacokinetic profiles. In materials science, the development of new aminophenol-based polymers with enhanced conductivity and stability, as well as the design of more sophisticated and sensitive chemical sensors, are promising avenues for future research. As our understanding of the fundamental chemistry and biology of these compounds deepens, the potential for innovative applications of aminophenol derivatives will undoubtedly continue to grow.

V. References

-

The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Kajay Remedies. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. (n.d.). ResearchGate. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology. [Link]

-

Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots. (2021). ACS Sustainable Chemistry & Engineering. [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Qeios. [Link]

-

Schematic diagram of the MAPK signaling pathways. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Aminophenol functionalized carbon quantum dots as fluorescent sensor for nitroalkenes. (2025). ResearchGate. [Link]

-

MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. [Link]

-

Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Advances. [Link]

-

Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025). ResearchGate. [Link]

-

Aminophenol Functionalized Carbon Quantum Dots as Fluorescent Sensor for Nitroalkenes. (2025). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

On Surface Chemistry beyond Ullmann Coupling: the Case of Aminophenol. (n.d.). FZU. [Link]

-

Ullmann condensation. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. (n.d.). RSIS International. [Link]

-

PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.). KEGG. [Link]

-

Method for making aminophenols and their amide derivatives. (n.d.). Google Patents.

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and Study of Acetylenic Amines Derivatives from p-Aminophenol. (2024). Iraqi Academic Scientific Journals. [Link]

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry. [Link]

-

Method for making aminophenols and their amide derivatives. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate. [Link]

-

Sensitive fluorescent detection of o-aminophenol by hemicyanine boronic acid. (n.d.). Semantic Scholar. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol?. (2021). ResearchGate. [Link]

-

Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]

-

Total Synthesis of Aleutianamine. (2023). Journal of the American Chemical Society. [Link]

-

p-Aminophenol Fluorescence and Determination in the Presence of Acetaminophen. (1979). Journal of Pharmaceutical Sciences. [Link]

-